Methyl undeca-5,8-dienoate
Description
Methyl undeca-5,8-dienoate is a methyl ester of an unsaturated fatty acid characterized by an 11-carbon chain with double bonds at positions 5 and 8 (Figure 1). Its structure is denoted as (5Z,8Z)-methyl undeca-5,8-dienoate, indicating both double bonds adopt a cis (Z) configuration . The compound is synthesized via catalytic hydrogenation of alkynol precursors followed by oxidation and esterification. For instance, (5Z,8Z)-undeca-5,8-dien-1-ol is hydrogenated using Lindlar’s catalyst and subsequently oxidized to the aldehyde intermediate before esterification . Spectroscopic data, including IR, NMR, and HRMS, confirm its structural identity, with key peaks corresponding to conjugated dienes (ν~1646 cm⁻¹) and ester carbonyl groups (ν~1719 cm⁻¹) .
Properties
CAS No. |
824970-35-6 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
methyl undeca-5,8-dienoate |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h4-5,7-8H,3,6,9-11H2,1-2H3 |
InChI Key |
VJSUKCRGUYQYCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl undeca-5,8-dienoate can be synthesized through various synthetic routes. One common method involves the esterification of undeca-5,8-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl undeca-5,8-dienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester group.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Methyl undeca-5,8-dienoate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl undeca-5,8-dienoate involves its interaction with specific molecular targets and pathways. For example, its double bonds can participate in reactions with reactive oxygen species (ROS), leading to the formation of reactive intermediates that can modulate biological processes. Additionally, the ester group can be hydrolyzed by esterases, releasing the corresponding acid, which may have its own biological activity.
Comparison with Similar Compounds
Methyl Deca-4,8-dienoate
- Structure : 10-carbon chain with double bonds at positions 4 and 8 (C10H16O2).
- Properties: Shorter chain length reduces hydrophobicity compared to this compound. Its (4E,8E)-isomer has a molecular formula of C11H18O2 and InChIKey ZYNYTTXGMNCKDP-UHFFFAOYSA-N .
- Applications : Used in flavoring agents due to fruity odor profiles .
Methyl Tetradeca-5,8-dienoate
Methyl Dodeca-5,8-dienoate Derivatives
- Example: (5Z,8Z)-3-Hydroxypropyl dodeca-5,8-dienoate.
- Source: Isolated from Cleome gynandra (plant), featuring a 12-carbon chain and a 3-hydroxypropyl ester group instead of methyl.
Stereochemical Variations
- Enantiomeric Forms: this compound’s analogs, such as 10-methyl-eicosa-5,8,11,14-tetraenoate, exhibit enantiomer-dependent bioactivity. For example, (10R)- and (10S)-enantiomers show distinct metabolic pathways in lipid studies .
Physicochemical Properties
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